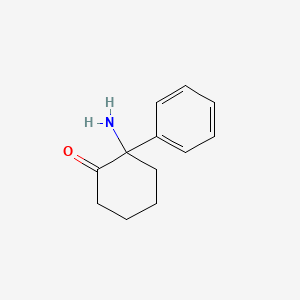

2-Amino-2-phenylcyclohexanone

Description

Significance of Alpha-Substituted Cyclohexanones in Synthetic Chemistry

Alpha-substituted cyclohexanones are a class of organic compounds that hold considerable importance in synthetic chemistry. The presence of a substituent at the carbon atom adjacent to the carbonyl group (the α-position) introduces a key point of functionality and stereochemistry, making these compounds valuable building blocks for a diverse array of more complex molecules. chemrxiv.orgresearchgate.net

The reactivity of the cyclohexanone (B45756) ring is significantly influenced by the nature of the α-substituent. This substituent can direct the stereochemical outcome of reactions at the carbonyl group and the α-carbon, enabling the synthesis of specific stereoisomers. acs.org Furthermore, the α-substituent can participate in a variety of chemical reactions, including nucleophilic additions, eliminations, and rearrangements, which expands the synthetic utility of the cyclohexanone scaffold. scirp.org

Cyclohexanone derivatives are core structures in many natural products and pharmaceutically active compounds. mdpi.com For instance, α-aryl cyclohexanones are precursors to a range of biologically active molecules. iau.irnih.gov The ability to introduce various substituents at the α-position allows chemists to fine-tune the steric and electronic properties of the molecule, which is crucial for optimizing biological activity and other properties in drug discovery and materials science. mdpi.com

The development of methods for the enantioselective synthesis of α-substituted cyclohexanones has been a major focus of research. nih.gov Catalytic asymmetric methods, including those employing chiral catalysts, have enabled the production of these compounds with high enantiomeric purity. nih.gov This is particularly important for the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.

Contextualization of 2-Amino-2-phenylcyclohexanone as a Versatile Synthetic Intermediate

This compound is a prime example of a multifunctional synthetic intermediate. smolecule.com Its structure incorporates a chiral quaternary center, a feature that is often challenging to construct in organic synthesis. nih.gov The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for a diverse range of intramolecular and intermolecular reactions.

This compound serves as a key precursor in the synthesis of various biologically active molecules. smolecule.com For instance, it is a known intermediate in the synthesis of psychoactive compounds and other therapeutic agents. iau.irsmolecule.com The phenyl and amino substituents on the cyclohexanone ring can be further modified, providing access to a wide library of derivatives with potentially unique pharmacological profiles.

The synthetic versatility of this compound is further highlighted by its use in the construction of heterocyclic systems. The amino and carbonyl groups can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent motifs in medicinal chemistry. researchgate.net

Several synthetic methods have been developed to access this compound and its derivatives. These include the oxidation of corresponding amino alcohols and the direct amination of α-phenylcyclohexanone. nih.govjst.go.jp The development of efficient and stereoselective synthetic routes to this compound continues to be an active area of research, driven by its importance as a versatile building block.

Historical Perspectives in the Development of Related Chemical Scaffolds

The development of synthetic methods for α-substituted cyclohexanones and related α-amino ketones has a rich history. Early methods often relied on classical reactions such as the Strecker synthesis for the preparation of α-amino acids, which can be seen as acyclic analogues. nih.gov

A significant breakthrough in the synthesis of α-aryl ketones was the development of α-arylation reactions of ketones. iau.ir These methods, which involve the coupling of a ketone enolate with an aryl halide or other arylating agent, have been extensively studied and refined over the years. The use of metal catalysts, such as palladium, has been instrumental in the development of efficient and general α-arylation protocols. nih.gov

The synthesis of α-amino ketones has also been a long-standing challenge in organic synthesis. Early approaches often involved multi-step sequences with harsh reaction conditions. mdpi.com More recently, direct methods for the α-amination of ketones have emerged as a powerful tool. nih.gov These reactions, often catalyzed by chiral catalysts, allow for the direct introduction of an amino group at the α-position of a ketone in an enantioselective manner.

The historical development of these synthetic methodologies has paved the way for the efficient synthesis of complex molecules like this compound. The continuous evolution of synthetic strategies, driven by the need for more efficient, selective, and environmentally friendly processes, ensures that these important chemical scaffolds will remain central to the field of organic synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-phenylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c13-12(9-5-4-8-11(12)14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDGGSSUYSFGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C1)(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001342035 | |

| Record name | Deschloronorketamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7015-20-5 | |

| Record name | Deschloronorketamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 2 Phenylcyclohexanone and Its Analogs

Classical Approaches in Stereocontrol

Traditional methods for the synthesis of 2-amino-2-phenylcyclohexanone have often centered on established reactions, with efforts focused on optimizing conditions to control the stereochemical outcome.

Grignard Reagent-Mediated Syntheses and Optimization

The addition of organometallic reagents, such as Grignard reagents, to carbonyl precursors is a fundamental C-C bond-forming reaction. In the context of this compound synthesis, this typically involves the reaction of an appropriate cyclohexanone (B45756) derivative with a phenylmagnesium halide. For instance, the condensation of 2-aminocyclohexanone (B1594113) hydrobromide with phenylmagnesium bromide has been described for the synthesis of cis-2-amino-1-phenylcyclohexanol, a related amino alcohol. A more direct approach involves the addition of a Grignard reagent to an imine. The reaction of a Grignard reagent with a tert-butanesulfinyl imine allows for asymmetric addition, guided by a six-membered ring transition state where the magnesium coordinates to both the oxygen and nitrogen of the sulfinyl imine, thereby directing the stereochemical outcome.

A recent patent discloses a process involving the reaction of a protected cyclohexanone with t-butylsulfinamide to form an imine, which is then reacted with a phenyl Grignard reagent to form a sulfinamide product. Subsequent acidic workup yields the desired this compound derivative. This method highlights the modern application of classical Grignard chemistry in a multi-step, enantioselective process.

| Precursor | Grignard Reagent | Key Conditions | Product | Ref |

| Imine of protected cyclohexanone | Phenylmagnesium bromide | Grignard reaction conditions | Sulfinamide intermediate | |

| 2-Aminocyclohexanone hydrobromide | Phenylmagnesium bromide (5 equiv.) | Ether, reflux | cis-2-Amino-1-phenylcyclohexanol |

Reduction Strategies for Alpha-Amino Ketone Formation

The formation of the α-amino ketone moiety can be effectively achieved through the reduction of various functionalized precursors. These strategies often provide a reliable route to the target compound, with selectivity being a key challenge.

A prevalent method for synthesizing α-amino ketones is the reduction of the corresponding α-azido ketones. The azide (B81097) group serves as a masked amine, which can be introduced and then reduced in a subsequent step. The synthesis of 2-azido-2-phenylcyclohexanone followed by its reduction is a viable pathway to this compound. Various reducing agents can be employed for this transformation. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common method. Alternative chemical reducing agents like tin(II) chloride (SnCl₂) have also been shown to be effective. A key challenge in the reduction of α-azido ketones is the propensity of the resulting α-amino ketone to undergo self-condensation to form pyrazines.

A review of the synthesis and reactions of α-azido ketones highlights that the reduction of 2-azido-2-phenylcyclohexanone (131) with Bu₃SnH can yield this compound (135) among other products like 2-phenylcyclohexanone (B152291) and rearranged lactams.

| Substrate | Reagent / Catalyst | Conditions | Product | Observations | Ref |

| α-Azido ketones | SnCl₂ | - | α-Amino ketones | Method of choice to avoid pyrazine (B50134) formation | |

| Phenacyl azides | Pd/C, H₂ | Ethanol, Acetic acid | α-Amino ketone (intermediate) | Leads to pyrazine formation | |

| 2-Azido-2-phenylcyclohexanone | Bu₃SnH | - | This compound | Part of a product mixture |

While often considered a modern technique, catalytic asymmetric hydrogenation has roots in classical reduction strategies. In this context, it is typically applied to precursors of α-amino ketones or to the α-amino ketone itself to produce chiral amino alcohols. Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been developed for the synthesis of chiral vicinal amino alcohols with high yields and enantioselectivities (up to 99% ee). Similarly, iridium catalysts with chiral spiro ligands have demonstrated high efficiency in the asymmetric hydrogenation of α-amino ketones to furnish chiral 1,2-amino alcohols. Homogeneous chiral nickel-bisphosphine complexes have also been used to catalyze the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides.

| Substrate Type | Catalyst System | Product Type | Enantioselectivity (ee) | Ref |

| α-Primary Amino Ketones | Cobalt-based | Chiral vicinal amino alcohols | Up to 99% | |

| α-Amino Ketones | Chiral Spiro Iridium | Chiral 1,2-amino alcohols | Up to 99.9% | |

| α-Amino-β-keto ester hydrochlorides | Chiral Nickel-bisphosphine | anti-β-Hydroxy-α-amino esters | High |

The synthesis of α-amino ketones from α-hydroxy ketones can be achieved through a Heyns rearrangement, which involves the reaction of the α-hydroxy ketone with a secondary amine, often catalyzed by an acid like p-toluenesulfonic acid (PTSA). Another approach involves the conversion of the α-hydroxy ketone into a better leaving group, followed by nucleophilic substitution with an amine source. A more direct route is the stereoselective intramolecular conjugate addition of a benzamide (B126) group to a cyclohexenone precursor, which can be derived from a Diels-Alder reaction, to introduce the amino functionality cis to a newly formed hydroxyl group.

| Starting Material | Key Transformation | Reagents | Product | Ref |

| α-Hydroxy ketones | Heyns Rearrangement | Secondary amines, PTSA | α-Amino ketones | |

| Cyclohexenone derivative | Intramolecular conjugate addition | DBU | cis-β-Hydroxycyclohexane-α-amino acid derivative |

Modern Enantioselective and Asymmetric Syntheses

Recent advancements in synthetic methodology have provided more sophisticated and highly selective routes to chiral α-amino ketones like this compound. These methods often employ chiral catalysts or auxiliaries to achieve high levels of enantiocontrol.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-amino acids and their derivatives. Chiral secondary amines, such as those derived from proline, can catalyze the asymmetric α-functionalization of carbonyl compounds. For example, the enantioselective nucleophilic addition of racemic oxazolones to α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl (B83357) ethers, provides access to chiral quaternary amino acids with high diastereo- and enantioselectivity.

Enzymatic methods also offer a highly selective approach. The kinetic resolution of racemic amines or their precursors using enzymes like lipases is a well-established strategy. For instance, lipase (B570770) A from Candida antarctica (CAL-A) has been used for the enantioselective N-acylation of β²-amino esters. Phenylcyclohexanone monooxygenase (PAMO), through rational design and mutation, has been engineered to exhibit excellent stereoselectivity in the kinetic resolution of 2-phenylcyclohexanone, achieving an E value of 100.

Chiral auxiliaries provide another robust strategy for asymmetric synthesis. These are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical course of a reaction. Evans oxazolidinones and Oppolzer's camphorsultam are classic examples. More specifically for the synthesis of chiral amines, tert-butanesulfinamide has proven to be a highly effective chiral auxiliary. Addition of a Grignard reagent to a tert-butanesulfinyl imine proceeds with high diastereoselectivity to afford the corresponding sulfinamide, which can then be deprotected to reveal the chiral amine.

A patent application describes the enantioselective synthesis of S or R isomers of this compound derivatives, highlighting the industrial relevance of these modern asymmetric methods.

| Method | Catalyst / Auxiliary | Key Features | Product Type | Selectivity | Ref |

| Organocatalysis | Diarylprolinol silyl ethers | Nucleophilic addition of oxazolones to enals | Chiral quaternary amino acids | High dr and ee | |

| Enzymatic Resolution | Engineered Phenylcyclohexanone Monooxygenase (PAMO) | Kinetic resolution of 2-phenylcyclohexanone | Enantioenriched lactone and remaining ketone | E value = 100 | |

| Chiral Auxiliary | tert-Butanesulfinamide | Asymmetric addition of Grignard reagents to imines | Chiral amines | High diastereoselectivity |

Enantioselective Transformations of Chiral Precursors

One established approach to obtaining enantiomerically pure this compound analogs involves the transformation of readily available chiral precursors. A common strategy is the resolution of racemic mixtures of 2-aminocyclohexanol (B3021766) derivatives. researchgate.net For instance, a highly efficient protocol for resolving racemic trans-2-(N-benzyl)amino-1-cyclohexanol utilizes sequential crystallization with (R)- and (S)-mandelic acid, yielding both enantiomers with over 99% enantiomeric excess (ee). researchgate.net Subsequent debenzylation through hydrogenation provides access to the enantiopure amino alcohol, which can be further derivatized. researchgate.net

Another key precursor is 2-phenylcyclohexanone, which can be synthesized from the oxidation of enantiomerically pure 2-phenylcyclohexanol (B1664101) using reagents like pyridinium (B92312) chlorochromate (PCC). The resulting enantiopure ketone serves as a crucial substrate for subsequent asymmetric amination reactions. The synthesis of α-azido ketones from α-halo ketones is another pathway, where the azido (B1232118) group can be later reduced to an amine. researchgate.net For example, 2-bromo-2-phenylcyclohexanone can be converted to its corresponding oxime, which then undergoes a phase-transfer-catalyzed reaction with sodium azide to yield the chiral α-azido ketone with high enantioselectivity. acs.org

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Asymmetric catalysis offers a more direct and atom-economical approach to the synthesis of chiral α-amino ketones. nih.gov Significant progress has been made in the development of catalytic systems that can effectively control the stereochemistry of both carbon-carbon and carbon-nitrogen bond formation.

A notable example is the direct asymmetric amination of α-substituted cyclic ketones, such as 2-phenylcyclohexanone, catalyzed by a chiral phosphoric acid. nih.gov This method allows for the construction of a nitrogen-containing quaternary stereocenter in high yields and with excellent enantioselectivities. nih.gov For instance, using di-tert-butyl azodicarboxylate as the nitrogen source and a chiral phosphoric acid catalyst, the amination of 2-phenylcyclohexanone can be achieved with high enantiomeric excess. nih.gov

Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines represents another powerful strategy. rsc.orgnih.gov This approach provides a straightforward route to acyclic α-amino ketones in a highly stereocontrolled manner. rsc.orgnih.gov Similarly, the asymmetric insertion of α-diazoesters into N-H bonds, catalyzed by copper complexes with chiral spiro bisoxazoline ligands, affords α-amino acid derivatives with high yields and excellent enantioselectivities. organic-chemistry.org

Strategies for Achieving High Enantiomeric Excess in Cyclohexanone Derivatives

Achieving high enantiomeric excess (ee) is a critical goal in the synthesis of chiral cyclohexanone derivatives. numberanalytics.com Several strategies have been developed to maximize the stereochemical purity of the final products.

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established method. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recycled. york.ac.uk For example, Evans's oxazolidinones are effective chiral auxiliaries for the asymmetric α-alkylation of enolates. york.ac.uk

Asymmetric Catalysis: As discussed previously, asymmetric catalysis is a powerful tool for achieving high ee. The choice of catalyst and reaction conditions is crucial. For instance, in the asymmetric amination of 2-phenylcyclohexanone, different chiral phosphoric acid catalysts can lead to varying levels of enantioselectivity, with some providing up to 99% ee. nih.gov Similarly, iridium catalysts bearing chiral spiro ligands have been shown to be highly effective in the asymmetric hydrogenation of α-amino ketones, yielding chiral 1,2-amino alcohols with up to 99.9% ee. thieme-connect.com

Kinetic Resolution: Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the enrichment of the slower-reacting enantiomer. mpg.de For example, the kinetic resolution of racemic α-branched cyclic ketones can be achieved through chiral phosphoric acid-catalyzed amination under milder conditions, providing enantioenriched α-branched ketones. nih.gov

Analytical Techniques for Determining Enantiomeric Excess: The accurate determination of enantiomeric excess is essential for evaluating the success of these strategies. Common analytical techniques include:

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These methods separate enantiomers based on their differential interactions with a chiral stationary phase. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents or solvating agents can allow for the differentiation of enantiomers by NMR. numberanalytics.com

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound, which is proportional to the enantiomeric excess. researchgate.netnumberanalytics.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. numberanalytics.com

Emerging Synthetic Pathways

In addition to established methods, several emerging synthetic pathways are gaining prominence for the synthesis of this compound and its analogs. These novel approaches often offer advantages in terms of efficiency, sustainability, and reaction conditions.

Biocatalytic and Enzymatic Syntheses

Biocatalysis utilizes enzymes to catalyze chemical transformations, often with high chemo-, regio-, and enantioselectivity under mild reaction conditions. uni-greifswald.de The application of enzymes in the synthesis of chiral amines and their precursors is a rapidly growing field. rsc.org

Reductive aminases (RedAms) are a class of enzymes that can catalyze the asymmetric synthesis of chiral primary amines from ketones using ammonia (B1221849) as the amine source. rsc.org Specific RedAms from fungal sources have shown the ability to aminate cyclic ketones like cyclohexyl methyl ketone with moderate to good conversions and, in some cases, good enantioselectivity. rsc.org

Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes that can be used to synthesize lactones from cyclic ketones, which can be precursors to amino compounds. uni-greifswald.de For instance, cyclohexanone monooxygenase (CHMO) is known for its excellent selectivity in the oxidation of cyclohexanone and its derivatives. uni-greifswald.de

Bovine serum albumin (BSA) has also been explored as a biocatalyst for reactions like the Gewald synthesis of 2-aminothiophenes, demonstrating the potential of readily available proteins to catalyze complex transformations. researchgate.net

Dehydrogenative Synthesis from Cyclohexanones and Amines

Dehydrogenative coupling reactions represent a direct and efficient method for forming C-N bonds by removing hydrogen from the two coupling partners. sci-hub.se A recent development is the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and primary amines using an oxidant like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). nih.govresearchgate.net This one-shot assembly allows for the incorporation of both amino and hydroxyl groups onto an aromatic ring, which is formed through the dehydrogenation of the cyclohexanone ring. nih.govresearchgate.net This strategy offers a broad substrate scope and excellent functional group tolerance. nih.gov

Microwave-Assisted Synthesis in Related Chemical Systems

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in a variety of chemical transformations. mdpi.comresearchgate.net The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. mdpi.com

In the context of α-aminoketone synthesis, microwave assistance has been successfully applied to the thermal rearrangement of alicyclic α-hydroxyimines to produce α-aminoketones, including analogs of ketamine. mdpi.com This method has also been utilized in multicomponent reactions, such as the Mannich reaction, to synthesize β-amino ketones efficiently. researchgate.netgrafiati.com Furthermore, catalyst-free microwave-assisted synthesis of α-aminophosphonates from ketones in a three-component system has been demonstrated with high yields. thieme-connect.de While not yet specifically reported for this compound, the successful application of microwave technology in these related systems suggests its potential for the rapid and efficient synthesis of this target compound and its analogs. lboro.ac.uk

Table 2: Microwave-Assisted Synthesis of Ketamine Analogs

| Reactant 1 (Hydroxyketone) | Reactant 2 (Amine) | Product (α-Aminoketone) | Heating Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-hydroxy-2-phenylcyclohexan-1-one | Phenylamine | 2-amino-2-phenylcyclohexan-1-one analog | Microwave | Not specified | mdpi.com |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| trans-2-(N-benzyl)amino-1-cyclohexanol |

| (R)-mandelic acid |

| (S)-mandelic acid |

| 2-phenylcyclohexanone |

| 2-phenylcyclohexanol |

| pyridinium chlorochromate (PCC) |

| 2-bromo-2-phenylcyclohexanone |

| sodium azide |

| di-tert-butyl azodicarboxylate |

| (R)-C8-TCYP |

| (S)-TRIP |

| Evans's oxazolidinones |

| cyclohexyl methyl ketone |

| cyclohexanone |

| 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) |

| 2-hydroxy-2-phenylcyclohexan-1-one |

| phenylamine |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. kahedu.edu.inscribd.com Key strategies include the use of alternative solvents, solvent-free reaction conditions, and environmentally benign catalytic systems. scribd.combeilstein-journals.org

One improved protocol for a related analog involves using an acidic ionic liquid for dehydration steps and conducting the imination step under solvent-free conditions, which represents a move towards greener synthesis. ias.ac.in The use of household bleach (sodium hypochlorite) for the oxidation of cyclohexanol (B46403) to cyclohexanone, a key precursor, is an example of replacing hazardous chromium-based oxidants with a more environmentally friendly alternative. scribd.com The by-products of this reaction, sodium chloride and water, are non-hazardous. scribd.com

Further green approaches focus on the energy sources and reaction media. Microwave-assisted synthesis has been shown to accelerate reactions, as seen in the rearrangement of α-hydroxyimines to α-aminoketones. mdpi.com Mechanochemistry, which involves solvent-free reactions conducted through grinding or ball-milling, presents another sustainable alternative for key bond-forming steps, such as C-N bond formation. beilstein-journals.orgbeilstein-journals.org

In the context of preparing labeled compounds, a particularly green method involves a Pd/C-Al-D₂O catalytic system. nih.govmdpi.com In this system, deuterium (B1214612) gas (D₂) is generated in situ from the reaction between aluminum and deuterium oxide (D₂O), a safe and readily available deuterium source. nih.govmdpi.com This process is notable for its high selectivity, efficiency, and the simplicity and safety of the procedure, making it an environmentally benign alternative to methods requiring expensive and difficult-to-handle D₂ gas. nih.govmdpi.com

Synthesis of Specific Alpha-Amino Cyclohexanone Analogs

The synthesis of specific analogs of this compound allows for the systematic investigation of structure-activity relationships. Key modifications include substitution on the amino group and isotopic labeling.

Syntheses of N-Alkyl/Aryl Substituted 2-Amino-2-phenylcyclohexanones

Another versatile route to N-substituted analogs proceeds via the Neber rearrangement of substituted 2-phenylcyclohexanones to form the corresponding norketamine analogs (primary amines). mdpi.comsemanticscholar.org These primary amine intermediates can then be further functionalized. For example, they can be reacted with compounds like isopropyl bromoacetate (B1195939) or methyl 5-bromovalerate in the presence of potassium carbonate and potassium iodide to yield N-alkyl ester derivatives. mdpi.com Specific examples of N-arylmethyl derivatives, such as N-(4-methylbenzyl) and N-(4-methoxybenzyl) analogs, have also been synthesized to explore their biological effects. thieme-connect.com

| N-Substituent Group | Synthetic Approach | Reference |

|---|---|---|

| Hexyl | One-pot reaction of α-hydroxyalcohol with hexylamine. | mdpi.com |

| Benzyl | One-pot reaction of α-hydroxyalcohol with benzylamine, using microwave assistance. | mdpi.com |

| 4-Methylbenzyl | Synthesis from norketamine derivative. | thieme-connect.com |

| 4-Methoxybenzyl | Synthesis from norketamine derivative. | thieme-connect.com |

| (CH₂)₂CO₂ⁱPr | Reaction of norketamine analog with Br(CH₂)₂CO₂ⁱPr. | mdpi.com |

| (CH₂)₄CO₂Me | Reaction of norketamine analog with Br(CH₂)₄CO₂Me. | mdpi.com |

Preparation of Deuterium-Labeled Analogues

Deuterium labeling is a critical tool in medicinal chemistry, often used to alter metabolic pathways and improve pharmacokinetic profiles. researchgate.net The replacement of hydrogen with deuterium, a stable isotope, can strengthen C-H bonds, potentially increasing the metabolic stability of a compound. researchgate.net

Several strategies have been employed to synthesize deuterium-labeled analogs of this compound derivatives. One direct method involves the reaction of an appropriate α-bromo ketone with a deuterated amine, such as [²H₃]methylamine, to introduce a deuterated N-alkyl group. thieme-connect.com More extensive labeling can be achieved by employing deuterated starting materials in earlier stages of the synthesis. For instance, a highly deuterated analog was prepared using a Grignard reagent formed from bromo[²H₉]cyclopentane, which was then reacted with 2-chlorobenzonitrile. thieme-connect.com Subsequent bromination and reaction with [³H₂]methylamine yielded a d₁₂-ketamine analog. thieme-connect.com

In vitro biosynthesis offers an alternative approach for producing deuterated metabolites. nih.gov This technique uses pooled human liver microsomes to metabolize deuterated substrates, such as tetra-deuterated isotopes of a parent compound. nih.gov This method not only helps in identifying in vivo metabolites but also serves to produce stable isotope-labeled reference compounds. nih.gov

| Labeled Analog | Position of Deuterium Labeling | Synthetic Precursor/Reagent | Reference |

|---|---|---|---|

| 2-(2-chlorophenyl)-2-([²H₃]methylamino)cyclohexanone | N-methyl group | [²H₃]methylamine | thieme-connect.com |

| 2-(2-chlorophenyl)-2-([²H₃]methyl[²H]amino)[²H₈]cyclohexanone | N-methyl group, amino proton, and cyclohexanone ring | Bromo[²H₉]cyclopentane and [³H₂]methylamine | thieme-connect.com |

| (2S)-2-(2-chlorophenyl)-6,6-dideuterio-2-[deuterio(methyl)amino]cyclohexanone | Cyclohexanone ring (C6) and amino proton | (S)-ketamine HCl salt | google.com |

| Tetra-deuterated ketamine/norketamine metabolites | Various positions | Tetra-deuterated ketamine or norketamine substrates for in vitro metabolism | nih.gov |

Chemical Reactivity and Reaction Mechanisms

Reactions Involving the Carbonyl Group

The ketone functionality is a primary site for a variety of chemical transformations, including nucleophilic additions, protections, oxidations, and condensations.

The carbonyl carbon of the cyclohexanone (B45756) ring is electrophilic and susceptible to attack by nucleophiles. A significant reaction is the addition of organometallic reagents, which serves as a general method for synthesizing specific cis-aminoalcohols. cdnsciencepub.com For instance, the condensation of 2-aminoketones with organolithium or Grignard reagents proceeds via nucleophilic addition to the carbonyl group. cdnsciencepub.com The reaction with 2,5-dimethoxyphenyllithium, which is more reactive than the corresponding Grignard reagent, has been used for the synthesis of cis-2-amino-1-(2,5-dimethoxyphenyl)cyclohexanol. cdnsciencepub.com

The general mechanism for these additions involves the attack of the carbon nucleophile on the carbonyl carbon, forming a tetrahedral intermediate (an alkoxide). Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol. Grignard reagents, prepared by reacting alkyl, aryl, or vinyl halides with magnesium, are excellent carbon nucleophiles for this purpose. thermofisher.com

| Nucleophile | Reagent Type | Product | Reference |

|---|---|---|---|

| Phenyllithium | Organolithium | cis-1,2-Diphenyl-2-aminocyclohexanol | cdnsciencepub.com |

| 2,5-Dimethoxyphenyllithium | Organolithium | cis-2-Amino-1-(2,5-dimethoxyphenyl)-2-phenylcyclohexanol | cdnsciencepub.com |

| Methylmagnesium Bromide | Grignard Reagent | cis-1-Methyl-2-phenyl-2-aminocyclohexanol | thermofisher.com |

The carbonyl group of a ketone can be protected by converting it into a ketal. This reaction involves treating the ketone with an alcohol or a diol under anhydrous acidic conditions. google.com The ketal functional group is formed by replacing the carbonyl oxygen with two alkoxy groups. google.com This transformation is reversible and serves to protect the ketone from nucleophiles or reducing agents in subsequent reaction steps. For 2-Amino-2-phenylcyclohexanone derivatives, common reagents for ketalization include diols like ethylene (B1197577) glycol or 2,2-dimethylpropane-1,3-diol. google.com

| Reagent | Conditions | Product Type | Reference |

|---|---|---|---|

| Ethylene Glycol | Anhydrous acid | 1,3-Dioxolane derivative | google.com |

| Methanol (2 equiv.) | Anhydrous acid | Dimethoxy ketal | google.com |

| 2,2-Dimethylpropane-1,3-diol | Anhydrous acid | 1,3-Dioxane derivative | google.com |

The cyclohexanone ring system can undergo oxidation through various pathways. One notable transformation is the Baeyer–Villiger oxidation, where a monooxygenase enzyme can catalyze the oxygenation of the ketone to form a lactone (a cyclic ester). Research on the closely related 4-phenylcyclohexanone (B41837) has shown that Baeyer–Villiger monooxygenases (BVMOs) can convert it into the corresponding ε-lactone with high enantiomeric excess. rsc.org This enzymatic reaction represents a powerful method for asymmetric synthesis.

Another oxidative pathway is dehydrogenation, which leads to aromatization of the cyclohexanone ring. In a recently developed method, cyclohexanones react with primary amines in the presence of 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) as a mild oxidant to afford N-functionalized 2-aminophenols. nih.gov This one-shot assembly installs both an amino and a hydroxy group onto what becomes a phenyl ring, providing an efficient route to polysubstituted 2-aminophenols. nih.gov

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Baeyer–Villiger Monooxygenase (BVMO) | Lactone (cyclic ester) | rsc.org |

| Dehydrogenative Aromatization | TEMPO (in reaction with an amine) | N-substituted 2-Aminophenol | nih.gov |

As an α-amino ketone, this compound can undergo self-condensation to form substituted pyrazines. mdpi.comlookchem.com This reaction typically occurs when α-amino ketones are generated in situ, for example, from the reduction of α-azido ketones. mdpi.com The mechanism involves the condensation of two molecules of the α-amino ketone, leading to a dihydropyrazine (B8608421) intermediate which is then oxidized to the stable aromatic pyrazine (B50134). mdpi.comresearchgate.net

Additionally, the α-carbon on the other side of the carbonyl (C6) has acidic protons and can be deprotonated to form an enolate. This enolate can then participate in various condensation reactions, such as aldol (B89426) or Michael additions, with suitable electrophiles. wikipedia.org

| Reaction Type | Reactants | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Self-Condensation | 2 molecules of this compound | Dihydropyrazine | Substituted octahydrophenazine | mdpi.comresearchgate.net |

Oxidation Reactions of the Cyclohexanone Ring System

Reactions Involving the Amino Group

The primary amino group at the C2 position is a key nucleophilic center, enabling a host of functionalization reactions.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. smolecule.com This allows it to react with a wide range of electrophiles. The mechanism of nucleophilic addition by amines generally involves a direct attack on the electrophilic center, followed by proton transfer steps. reddit.com For instance, the amine can react with:

Acyl Halides or Anhydrides: To form stable amide derivatives.

Alkyl Halides: To undergo N-alkylation, forming secondary and potentially tertiary amines or even quaternary ammonium (B1175870) salts.

Aldehydes and Ketones: To form imines (Schiff bases), although intramolecular reactions or subsequent rearrangements are possible.

These reactions are fundamental in synthetic chemistry for building more complex molecular architectures from the this compound scaffold.

| Electrophile | Reagent Class | Product Type | Reference |

|---|---|---|---|

| Acetyl Chloride | Acyl Halide | N-acetyl amide derivative | smolecule.com |

| Methyl Iodide | Alkyl Halide | N-methyl secondary amine derivative | smolecule.com |

| Benzaldehyde | Aldehyde | Imine (Schiff Base) | smolecule.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dimethoxyphenyllithium |

| cis-2-amino-1-(2,5-dimethoxyphenyl)cyclohexanol |

| cis-1,2-Diphenyl-2-aminocyclohexanol |

| cis-1-Methyl-2-phenyl-2-aminocyclohexanol |

| Ethylene Glycol |

| Methanol |

| 2,2-Dimethylpropane-1,3-diol |

| 4-phenylcyclohexanone |

| 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) |

| Pyrazine |

| Dihydropyrazine |

| α-azido ketone |

| Acetyl Chloride |

| Methyl Iodide |

| Benzaldehyde |

| Imine (Schiff Base) |

N-Alkylation and N-Acylation Strategies

The presence of a primary amino group in this compound makes it a suitable substrate for N-alkylation and N-acylation reactions. These reactions involve the substitution of one or both hydrogen atoms on the nitrogen with an alkyl or acyl group, respectively.

N-Alkylation is a nucleophilic substitution reaction where the amine acts as a nucleophile, attacking an alkyl halide. chegg.com This process can sometimes be challenging to control, as the resulting secondary amine can be more reactive than the primary amine, potentially leading to polyalkylation. A two-step process involving N-acylation followed by reduction is often preferred to achieve mono-alkylation. chegg.com For instance, 2-(Ethylamino)-2-phenylcyclohexanone and 2-methylamino-2-phenylcyclohexanone are examples of N-alkylated derivatives. chemspider.comiau.ir

N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is generally easier to control than N-alkylation. The resulting amide can then be reduced to the corresponding alkylated amine if desired.

A two-stage process involving N-acylation followed by reduction can be a preferable route to N-alkylated products over direct N-alkylation. chegg.com This is because direct alkylation can be difficult to control and may result in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. The acylation-reduction sequence allows for more precise control over the degree of alkylation.

Formation of Imines and Enamines

The structure of this compound, containing both a primary amine and a ketone, allows for the formation of imines and enamines. unizin.orglibretexts.org

Imine formation occurs through the acid-catalyzed reaction of the primary amino group with the carbonyl group of another aldehyde or ketone. unizin.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine (a compound containing a carbon-nitrogen double bond). unizin.orgyoutube.com The optimal pH for this reaction is typically mildly acidic, around 4 to 5. youtube.com

Enamine formation occurs when a ketone reacts with a secondary amine. libretexts.orgyoutube.com In the context of this compound derivatives, if the primary amine is first alkylated to a secondary amine (as in 2-(Ethylamino)-2-phenylcyclohexanone), it can then react with a ketone or aldehyde to form an enamine. The mechanism is similar to imine formation up to the iminium ion stage. However, since the nitrogen in the secondary amine lacks a second proton to lose, a proton is instead removed from an adjacent carbon atom, resulting in a molecule with a carbon-carbon double bond adjacent to the nitrogen atom (an enamine). libretexts.org

Research has shown that the condensation between a ketone and an amine initially forms an imine (I) and an enamine (II) as intermediates. nih.gov

Reactivity of the Phenyl Substituent

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a reaction where an electrophile replaces a hydrogen atom on the aromatic ring. smolecule.comdalalinstitute.com The general mechanism involves the attack of the electrophile on the electron-rich π system of the benzene (B151609) ring to form a resonance-stabilized carbocation known as an arenium ion. uomustansiriyah.edu.iq A base then removes a proton from the carbon that was attacked, restoring aromaticity. uomustansiriyah.edu.iq

The amino and cyclohexanone moieties attached to the phenyl ring influence the rate and regioselectivity of the substitution. For the related compound 2-phenylcyclohexanone (B152291), nitration using a mixture of nitric acid and sulfuric acid yields 2-(4'-Nitrophenyl)cyclohexanone, with the nitro group predominantly adding to the para position. This para-selectivity is attributed to steric hindrance from the bulky cyclohexanone ring, which disfavors substitution at the ortho positions.

| Reaction | Reagents | Product | Position of Substitution | Yield |

| Nitration | HNO₃/H₂SO₄ | 2-(4'-Nitrophenyl)cyclohexanone | Para | 65–70% |

Data derived from studies on the related compound 2-phenylcyclohexanone.

Influence of Phenyl Group on Stereoselectivity

The phenyl group at the C2 position of the cyclohexanone ring exerts significant steric influence, which can direct the stereochemical outcome of reactions. The conformational preference of a phenyl group on a cyclohexane (B81311) ring can impact the approach of reagents. acs.org In reactions involving the carbonyl group or the adjacent amino group, the bulky phenyl substituent can block one face of the molecule, leading to stereoselective addition of reagents to the less hindered face.

Cyclization and Rearrangement Reactions

Ring Expansion Reactions

This compound and its derivatives can undergo ring expansion reactions, where the six-membered cyclohexanone ring is converted into a larger ring, typically a seven-membered ring (a cycloheptanone). These rearrangements are often driven by the formation of a more stable carbocation intermediate or by the relief of ring strain.

One notable example is the Tiffeneau-Demjanov rearrangement. While not directly documented for this compound in the provided search results, this class of reaction is common for α-aminoketones. The reaction typically involves the diazotization of the amino group with nitrous acid to form a diazonium salt, which then decomposes to a carbocation. Subsequent migration of an adjacent carbon—in this case, either from the cyclohexane ring or the phenyl group—leads to the expanded ring.

Studies on related α-phenylcycloalkanones have demonstrated that such rearrangements can occur. For example, the rearrangement of 1-hydroxycyclopentylphenylketone N-methylimine, an imine derivative, can lead to the formation of 2-methylamino-2-phenylcyclohexanone. google.com Conversely, ring expansion of 2-phenylcyclohexanone itself using diazomethane (B1218177) has been studied, yielding a mixture of α-phenylcycloheptanone and β-phenylcycloheptanone. dss.go.th Research has also been conducted on the synthesis of α-methylamino-α-phenyl-cycloheptanone, a ring-expanded analog of 2-methylamino-2-phenylcyclohexanone. iau.ir

| Starting Material | Reagents/Conditions | Product(s) | Reaction Type |

| 2-Phenylcyclohexanone | Diazomethane | α-Phenylcycloheptanone, β-Phenylcycloheptanone | Ring Expansion |

| 1-Hydroxycyclopentylphenylketone N-methylimine | Reflux in Decalin | 2-Methylamino-2-phenylcyclohexanone | Rearrangement |

Table based on reactions of related compounds and precursors. google.comdss.go.th

Spirocyclization Reactions

Spirocyclic structures are prevalent in many natural products and biologically active compounds. The synthesis of such frameworks often involves intramolecular reactions. In the context of cyclohexanone derivatives, spirocyclization can be achieved through various synthetic strategies. For example, the reaction of N-sulfonylhydrazones derived from cyclic ketones with γ-azidopropylboronic acid can lead to the formation of spirocyclic pyrrolidines. researchgate.net This domino reaction proceeds without the need for a transition-metal catalyst and involves the formation of both a Csp³–C and a Csp³–N bond from the original hydrazonic carbon. researchgate.net

Another approach to spirocycles involves the oxa-Pictet–Spengler reaction. When attempting a reductive etherification of a functionalized cyclohexanone with the trimethylsilyl (B98337) ether of tryptophol (B1683683) under TMSOTf catalysis, an unexpected spirocyclization can occur, yielding spiroethers instead of the anticipated product. nih.gov This type of cyclization has proven useful in the synthesis of complex molecules.

Intramolecular Reactions for Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. Intramolecular reactions are a key strategy for constructing these cyclic systems.

One common method involves the intramolecular Wittig reaction and related transformations like the Horner-Wadsworth-Emmons reaction. clockss.org These reactions are widely used to form a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles. For example, 2-vinylindoles can be synthesized through the acylation of 2-aminobenzyl(triphenyl)phosphonium bromide followed by an intramolecular cyclization. clockss.org

Palladium-catalyzed intramolecular amination of alkenes is another powerful tool for heterocycle synthesis. rsc.org The key step in this approach is an aminopalladation reaction, which generates a 2-amino alkyl–palladium intermediate. rsc.org Subsequent reactions of this intermediate, such as hydroamination or aza-Heck coupling, can lead to a diverse range of heterocyclic structures. rsc.org

Additionally, α-azido ketones serve as versatile intermediates for the synthesis of nitrogen-containing heterocycles. mdpi.com They can be converted into pyrazines, oxazoles, and other important ring systems. researchgate.net For instance, the Vilsmeier cyclization of azides, which involves the intramolecular reaction of an azide (B81097) with an iminium salt, provides a route to various nitrogen heterocycles. mdpi.com

Detailed Mechanistic Investigations

Elucidation of Reaction Pathways

Understanding the reaction pathways of transformations involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Mechanistic studies often involve a combination of experimental and computational methods.

For instance, in the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones, the proposed pathway begins with the condensation of the ketone and amine to form an imine and an enamine. nih.govresearchgate.net This is followed by a series of steps including α-oxyamination and tautomerization to form an α-enaminone intermediate, which then undergoes further transformations to yield the final product. nih.govresearchgate.net

The rearrangement of phenyl α-aminoketones is believed to proceed through a hydroxyimine intermediate. mdma.ch Kinetic studies have been instrumental in dissecting this multi-step process, providing insights into the relative rates of the interconversion between the aminoketone and hydroxyimine, as well as the final rearrangement step. mdma.ch Computational studies can further complement these experimental findings by modeling transition states and reaction intermediates. researchgate.net

Role of Intermediates (e.g., enolates, imines, enaminones, radicals)

Various reactive intermediates play a pivotal role in the chemistry of this compound.

Enolates and Enamines: Enamines, formed from the reaction of a ketone with a secondary amine, are key nucleophilic intermediates in many C-C bond-forming reactions. jst.go.jp The β-carbon of the enamine is nucleophilic, allowing it to react with electrophiles. jst.go.jp Similarly, enolates, generated by the deprotonation of the α-carbon of the ketone, are powerful nucleophiles used in reactions like the Mannich reaction. rsc.org

Imines: Imines are formed by the condensation of an amine with a ketone. nih.gov They can act as electrophiles, undergoing nucleophilic attack at the imine carbon. In some reactions, imine intermediates are crucial for subsequent rearrangements or cyclizations. mdma.chmdpi.com Azaenolates, the aza-analogues of enolates, are derived from imines and serve as nucleophilic intermediates for the α-functionalization of aldehydes and ketones. researchgate.net

Enaminones: Enaminones are important intermediates in reactions such as the dehydrogenative synthesis of 2-aminophenols. nih.govresearchgate.net They are formed through the oxidation and tautomerization of initial condensation products and are key to the subsequent aromatization process. nih.gov

Radicals: Radical intermediates can also be involved in certain transformations. For example, aminoyl radical salts have been used in the hydroxylation of 2-aryl cyclohexanones. uni-koeln.de

The following table summarizes the key intermediates and their roles in the reactions of this compound.

| Intermediate | Formation | Role in Reaction | Example Reaction |

| Enolate | Deprotonation of α-carbon | Nucleophile | Mannich reaction rsc.org |

| Enamine | Reaction of ketone with secondary amine | Nucleophile | Alkylation, Acylation jst.go.jp |

| Imine | Condensation of amine and ketone | Electrophile, Precursor to other intermediates | Amino ketone rearrangement mdma.ch, Azaenolate formation researchgate.net |

| Enaminone | Oxidation/tautomerization of enamine/imine | Key intermediate in aromatization | Dehydrogenative synthesis of 2-aminophenols nih.govresearchgate.net |

| Radical | Oxidation/Reduction processes | Reactive species in functionalization | Hydroxylation with aminoyl radical salts uni-koeln.de |

Catalytic Mechanisms in Asymmetric Transformations

The development of catalytic asymmetric methods to synthesize chiral molecules containing a quaternary stereocenter is a significant area of research. For α-branched cyclic ketones like 2-phenylcyclohexanone, direct asymmetric amination presents a challenge.

Chiral phosphoric acids have emerged as effective catalysts for the direct asymmetric amination of α-substituted cyclic ketones. nih.gov In the reaction of 2-phenylcyclohexanone with di-tert-butyl azodicarboxylate, a chiral phosphoric acid catalyst can facilitate the formation of the corresponding α-amino ketone with high enantioselectivity. nih.gov The mechanism is thought to involve the activation of the imine electrophile by the chiral Brønsted acid catalyst.

Another approach involves the use of cooperative catalysis. For example, a combination of a borinic acid and a chiral copper-based catalyst can be used for the enantioselective Mannich reaction of ketone enolates with imines. rsc.org In this system, the borinic acid activates the ketone by forming a tetracoordinated boron enolate complex, while the chiral copper catalyst activates the imine.

Metal-catalyzed asymmetric transformations have also been developed. For instance, a silver-catalyzed amination of the tin enolate of 2-phenylcyclohexanone has been reported to produce N-containing quaternary stereocenters. nih.gov Similarly, iridium-catalyzed asymmetric ring expansion reactions can provide access to chiral pyrrole-annulated medium-sized rings. mdpi.com These catalytic systems often rely on chiral ligands to induce enantioselectivity, with the mechanism typically involving coordination of the substrate to the chiral metal complex, followed by a stereoselective bond-forming step. acs.org

| Catalyst System | Reaction Type | Proposed Mechanistic Feature |

| Chiral Phosphoric Acid | Asymmetric Amination | Brønsted acid activation of electrophile nih.gov |

| Borinic Acid / Chiral Copper Complex | Enantioselective Mannich Reaction | Cooperative catalysis: enolate formation by boron, imine activation by copper rsc.org |

| Chiral Silver Catalyst | Asymmetric Amination | Reaction of a pre-formed tin enolate with an electrophilic nitrogen source nih.gov |

| Chiral Iridium Complex | Asymmetric Ring Expansion | Coordination to chiral metal complex to control stereoselectivity mdpi.com |

Stereochemical Considerations and Conformational Analysis

Diastereoselective Synthesis of 2-Amino-2-phenylcyclohexanone Derivatives

The synthesis of derivatives of this compound often involves the creation of a second stereocenter, leading to the formation of diastereomers. A common transformation is the reduction of the ketone to a hydroxyl group, yielding 2-amino-2-phenylcyclohexanol. The stereochemical outcome of such reactions is highly dependent on the method and reagents used.

For instance, hypervalent iodine(III) reagents, in conjunction with a Lewis acid like BF₃•OEt₂, have been used for the diastereoselective α-acetoxylation of substituted cyclohexanones. frontiersin.org In the case of 4-phenylcyclohexanone (B41837), this method can produce the corresponding 2-acyloxy derivative with high diastereoselectivity. frontiersin.org Similarly, catalytic asymmetric conjugate reduction of β-substituted ketones can lead to enantioenriched intermediates, which are then used in diastereoselective palladium-catalyzed α-arylations to produce disubstituted cycloalkanones with excellent diastereomeric purity. organic-chemistry.org

The Strecker reaction, a method for synthesizing α-amino acids, can be applied to cyclic ketones to produce α-amino nitriles, which are precursors to cyclic α-amino acids. nih.gov When applied to substituted cyclobutanones using a chiral amine like (S)-α-methylbenzylamine, a mixture of diastereomeric α-amino nitriles can be formed. nih.gov The ratio of these diastereomers is influenced by reaction conditions, with thermodynamic control sometimes favoring a smaller number of stereoisomers. nih.gov

In the context of spirocyclic compounds, a [3+2] cycloaddition of cyclopropylamines with olefins, catalyzed by an organic phosphoric acid, has been shown to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity, achieving diastereomeric ratios (d.r.) of up to 99:1. mdpi.com

Enantiomeric Purity and Control in Synthetic Routes

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral molecules like this compound. Several advanced strategies have been developed to this end, moving beyond classical resolution to highly efficient catalytic asymmetric methods.

Chiral phosphoric acids have emerged as powerful organocatalysts for the direct asymmetric amination of α-substituted cyclic ketones. nih.gov Using 2-phenylcyclohexanone (B152291) as a model substrate and di-tert-butyl azodicarboxylate as the nitrogen source, catalysts such as (R)-C₈-TCYP can generate the aminated product with high enantioselectivity (up to 97% ee), although sometimes with low conversion. nih.gov Optimization of these conditions can lead to excellent yields (up to 96%) and enantiomeric excess (up to 99% ee). nih.gov

Palladium-catalyzed asymmetric arylation of α-keto imines is another effective method. rsc.orgnih.gov This approach uses a chiral palladium(II) complex to control the stereochemistry, offering a direct route to chiral α-amino ketones. rsc.orgnih.gov Similarly, Brønsted acid catalysis has been used for the highly regioselective and enantioselective transfer hydrogenation of α-keto ketimines, producing a range of chiral α-amino ketones in high yields and with enantioselectivities up to 98% ee. organic-chemistry.orgnih.gov

The determination of enantiomeric purity is typically accomplished using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can separate enantiomers, allowing for the calculation of enantiomeric excess. orgsyn.orgwindows.netdaicelchiral.com For example, the enantiomers of 2-phenylcyclohexanone can be resolved using a CHIRALPAK IH-U column. daicelchiral.com

Table 1: Selected Asymmetric Synthetic Methods for α-Amino Ketones

| Catalytic System | Substrate Type | Product | Enantiomeric Excess (ee) | Yield | Citation |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid ((R)-C₈-TCYP) | 2-Phenylcyclohexanone | (S)-Product | 97% | 38% | nih.gov |

| Chiral Phosphoric Acid (Optimized) | 2-Phenylcyclohexanone | (S)-Product | 99% | 96% | nih.gov |

| Brønsted Acid | α-Keto Ketimines | Chiral α-Amino Ketones | up to 98% | up to >99% | organic-chemistry.orgnih.gov |

| Palladium/Chiral Ligand | C-acyl N-sulfonyl-N,O-aminals | Chiral α-Amino Ketones | High | High | rsc.org |

Conformational Preferences of the Cyclohexanone (B45756) Ring System

The cyclohexanone ring in this compound adopts a chair-like conformation to minimize torsional and steric strain. windows.netyoutube.com The presence of the sp²-hybridized carbonyl carbon causes a slight flattening of the ring compared to cyclohexane (B81311). windows.net The key conformational question revolves around the axial versus equatorial placement of the bulky phenyl and amino substituents at the C2 position.

Generally, bulky substituents on a cyclohexane ring strongly prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions. researchgate.net For phenylcyclohexane (B48628), the conformational energy (A-value) of the phenyl group is approximately 2.87 kcal/mol, indicating a strong preference for the equatorial position. researchgate.net It is expected that the phenyl group in this compound would also predominantly occupy the equatorial position in the most stable chair conformation. The amino group, being smaller than the phenyl group, would also favor the equatorial position. When both are on the same carbon, the larger group (phenyl) dictates the preference.

In some geminally disubstituted systems, such as 1-methyl-1-phenylcyclohexane, the phenyl group may prefer the axial position due to destabilizing interactions between the methyl group and the phenyl ring protons when the phenyl group is equatorial. researchgate.net However, in this compound, the substituents are at a different position relative to the carbonyl group, which influences the ring's geometry and the specific interactions at play.

Influence of Substituents on Stereochemical Outcomes

Substituents on either the phenyl ring or the cyclohexanone ring can significantly influence the stereochemical course of reactions.

Substituents on the Phenyl Ring: The electronic nature of substituents on the phenyl group can affect the reactivity and selectivity of asymmetric reactions. In the chiral phosphoric acid-catalyzed amination of α-aryl cyclohexanones, a range of electronically diverse aryl groups (including electron-donating and electron-withdrawing) are well-tolerated, consistently producing products with high enantioselectivity. nih.gov This suggests that while electronic effects can influence reaction rates, the steric environment established by the chiral catalyst is the dominant factor in determining stereoselectivity.

Substituents on the Cyclohexanone Ring: Substituents on the cyclohexanone ring have a profound steric impact on diastereoselectivity. For instance, in the hypervalent iodine-mediated α-acetoxylation of substituted cyclohexanones, the position and size of the substituent control the facial selectivity of the reagent's approach. frontiersin.org A 4-tert-butyl group, for example, locks the ring in a specific conformation, leading to high cis-selectivity. frontiersin.org In contrast, a 3-methyl substituent also directs the reaction to yield a highly diastereoselective outcome. frontiersin.org These results indicate that existing stereocenters or bulky groups on the ring can effectively shield one face of the enol or enolate intermediate, dictating the direction of electrophilic attack and thus the stereochemistry of the final product.

Table 2: Influence of Ring Substituents on Diastereoselective α-Acetoxylation

| Substrate | Product | Diastereomeric Ratio (cis:trans) | Yield | Citation |

|---|---|---|---|---|

| 4-Phenylcyclohexanone | 2-acetoxy-4-phenylcyclohexanone | >20:1 | 68% | frontiersin.org |

| 4-tert-Butylcyclohexanone | 2-acetoxy-4-tert-butylcyclohexanone | 14.3:1 | 57% | frontiersin.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Derivatives

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of novel psychoactive substances, offering exceptional accuracy in mass measurements. This capability allows for the determination of elemental compositions and the differentiation between compounds with similar nominal masses.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and thermally stable compounds like 2-Amino-2-phenylcyclohexanone and its analogues. mdpi.com In GC-MS analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase of the gas chromatograph. Subsequently, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the analyte. For instance, the EI mass spectrum of deschloroketamine (B12793670) (2-methylamino-2-phenylcyclohexanone) shows a molecular ion at m/z 203 and characteristic fragment ions at m/z 175, 174, 160, 147, 146, and 132. nih.gov A key fragmentation pathway for ketamine analogues in EI-MS involves the α-cleavage of the C1-C2 bond in the cyclohexanone (B45756) ring, followed by losses of carbon monoxide (CO) and various radicals. dntb.gov.uanih.govresearchgate.netnih.gov This systematic fragmentation is instrumental in the preliminary identification of these compounds. nih.govresearchgate.netnih.gov

| m/z (Daltons) | Interpretation |

| 203 | Molecular Ion [M]+ |

| 175 | [M-CO]+ |

| 174 | [M-CO-H]+ |

| 160 | [M-CO-CH3]+ |

| 147 | [M-CO-C2H4]+ |

| 146 | [M-CO-C2H5]+ |

| 132 | [M-CO-C3H7]+ |

Data sourced from Frison et al. (2016). nih.gov

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is particularly valuable for the analysis of non-volatile or thermally labile derivatives of this compound. This technique couples the separation power of liquid chromatography with the precise mass measurement capabilities of a high-resolution mass analyzer, such as an Orbitrap. nih.govresearchgate.net

LC-HRMS analyses typically involve electrospray ionization (ESI) in positive ion mode, which generates protonated molecules [M+H]+. nih.govresearchgate.net The high mass accuracy of the instrument allows for the determination of the elemental composition of the parent ion and its fragments with a high degree of confidence. nih.gov For example, the analysis of deschloroketamine using LC/ESI-HRMS yielded an accurate mass for the [M+H]+ ion with a mass accuracy of 1.47 ppm, which is well within the acceptable range for unambiguous identification. nih.gov Furthermore, the comparison of the experimental and theoretically calculated isotopic patterns provides an additional layer of confirmation. nih.govresearchgate.net

Multistage mass spectrometry (MSn) is a powerful tool for detailed structural analysis. It involves the isolation of a specific ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process can be repeated multiple times (MSn) to elucidate complex fragmentation pathways. nih.govresearchgate.net

In the context of this compound derivatives, MSn experiments, often performed with an ion trap or a hybrid mass spectrometer, provide valuable insights into the connectivity of the molecule. nih.gov For ketamine analogues, characteristic fragmentation pathways in ESI-MS/MS include the loss of water (H2O) or a sequential loss of the amine group (R-NH2), carbon monoxide (CO), and butene (C4H6). nih.govresearchgate.netnih.gov These well-defined fragmentation patterns are crucial for the structural confirmation of known compounds and the identification of novel derivatives. nih.govresearchgate.netnih.gov

| Precursor Ion | Fragmentation Pathway | Characteristic Neutral Loss |

| [M+H]+ | Loss of water | H2O |

| [M+H]+ | Loss of amine, then CO, then butene | R-NH2, CO, C4H6 |

Data derived from the general fragmentation patterns described for ketamine analogues. nih.govresearchgate.netnih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

For derivatives of this compound, the 1H NMR spectrum will typically show signals for the aromatic protons on the phenyl ring, the protons of the cyclohexanone ring, and the protons of the amino group and any substituents on it. For example, in the 1H NMR spectrum of cis-2-amino-1-phenylcyclohexanol, the phenyl protons appear as a multiplet in the aromatic region (δ 7.1-7.5 ppm). cdnsciencepub.com The protons on the cyclohexanone ring appear as a broad signal at lower chemical shifts (δ 1.2-1.9 ppm). cdnsciencepub.com The proton attached to the carbon bearing the hydroxyl group (C(1)-H) and the proton on the carbon with the amino group (C(2)-H) will have characteristic chemical shifts and coupling patterns that can help determine the stereochemistry of the molecule. cdnsciencepub.com

| Proton Type | Approximate Chemical Shift (δ ppm) |

| Aromatic Protons | 7.1 - 7.5 |

| -NH2 Protons | Variable, often broad |

| Cyclohexanone Protons | 1.2 - 2.5 |

| Methine Proton (if present) | 3.0 - 4.5 |

Note: These are generalized ranges and can vary significantly based on the specific derivative and solvent used.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the 13C NMR spectrum.

In the 13C NMR spectrum of a this compound derivative, the carbonyl carbon (C=O) of the cyclohexanone ring will typically appear at a downfield chemical shift, often around 205-210 ppm. wiley-vch.de The carbon atoms of the phenyl ring will resonate in the aromatic region (approximately 125-145 ppm). wiley-vch.de The carbon atom to which the amino and phenyl groups are attached (the quaternary carbon) will also have a characteristic chemical shift. The remaining carbons of the cyclohexanone ring will appear at higher field strengths. wiley-vch.de The precise chemical shifts provide valuable information for confirming the carbon framework of the molecule. nih.govmdpi.com

| Carbon Type | Approximate Chemical Shift (δ ppm) |

| Carbonyl Carbon (C=O) | 205 - 210 |

| Aromatic Carbons | 125 - 145 |

| Quaternary Carbon (C-NH2, C-Ph) | 60 - 75 |

| Cyclohexanone Carbons (CH2) | 20 - 40 |

Note: These are generalized ranges and can vary significantly based on the specific derivative and solvent used.

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules. jeolusa.com For complex structures like derivatives of this compound, one-dimensional (1D) NMR spectra (¹H and ¹³C) often exhibit overlapping signals, making unambiguous assignments challenging. Advanced two-dimensional (2D) NMR techniques are indispensable for resolving these complexities and establishing the complete molecular framework. numberanalytics.comnumberanalytics.com

Several 2D NMR experiments are routinely used:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other, typically within three bonds. numberanalytics.comnumberanalytics.com This is crucial for mapping out the proton network within the cyclohexanone ring and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with directly attached heteronuclei, most commonly ¹³C. numberanalytics.com It provides a direct link between a proton and the carbon it is bonded to, greatly simplifying the assignment of carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons over two or three bonds. numberanalytics.comnumberanalytics.com HMBC is particularly powerful for connecting different parts of the molecule, such as linking protons on the cyclohexanone ring to the phenyl group or to substituents on the amino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. numberanalytics.comufrgs.br By detecting through-space interactions, NOESY is instrumental in determining the relative stereochemistry and conformation of the molecule, for instance, the orientation of the phenyl group relative to the cyclohexanone ring. ufrgs.br

DEPT (Distortionless Enhancement by Polarization Transfer): While technically a 1D experiment, DEPT is often used in conjunction with 2D techniques. It helps distinguish between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons), further aiding in the assignment of the ¹³C NMR spectrum. numberanalytics.com

The application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, even in structurally complex derivatives of this compound. researchgate.netipb.pt For instance, in the characterization of deschloroketamine (2-methylamino-2-phenylcyclohexanone), 2D NMR experiments like COSY were crucial for its structural confirmation. scribd.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. savemyexams.com When a molecule is irradiated with infrared radiation, its covalent bonds vibrate at specific frequencies. savemyexams.com The absorption of this radiation at characteristic wavenumbers (cm⁻¹) provides a fingerprint of the functional groups present. savemyexams.commvpsvktcollege.ac.in

For this compound and its derivatives, key IR absorptions include:

N-H Stretch: The amine group (N-H) typically shows stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines (R-NH₂) exhibit two bands in this region due to symmetric and asymmetric stretching, while secondary amines (R₂NH) show a single band. libretexts.org

C=O Stretch: The carbonyl group (C=O) of the cyclohexanone ring gives rise to a strong, sharp absorption band in the range of 1670-1780 cm⁻¹. libretexts.org The exact position can be influenced by ring strain and conjugation. For instance, a typical ketone C=O stretch is observed around 1710 cm⁻¹. savemyexams.com

Aromatic C=C Stretch: The presence of the phenyl group is indicated by several absorptions in the 1450–1650 cm⁻¹ region due to carbon-carbon double bond stretching within the aromatic ring. savemyexams.com

C-N Stretch: The carbon-nitrogen single bond stretch appears in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexanone ring appear just below 3000 cm⁻¹.

The table below summarizes the characteristic IR absorption frequencies for the functional groups found in this compound and its derivatives.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Amine | N-H | 3300 - 3500 | Medium, Sharp |

| Ketone | C=O | 1670 - 1780 | Strong, Sharp |

| Aromatic Ring | C=C | 1450 - 1650 | Variable |

| Amine | C-N | 1000 - 1300 | Medium to Weak |

| Aromatic | C-H | > 3000 | Variable |

| Alkane | C-H | < 3000 | Variable |

This table provides generalized ranges. Actual values may vary based on the specific molecular structure and environment.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. stanford.eduberkeley.eduveranova.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

For chiral molecules like this compound, which possesses a stereocenter at the C2 position, X-ray crystallography can unambiguously establish the absolute configuration (R or S) of the enantiomers. researchgate.net This is often achieved through the use of anomalous dispersion, particularly when a heavy atom is present in the structure or when using specific X-ray wavelengths like Cu radiation. stanford.eduresearchgate.net

The crystal structure reveals the preferred conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the orientation of the phenyl and amino substituents (axial or equatorial). researchgate.net This information is invaluable for understanding structure-activity relationships, as the biological activity of a molecule is often highly dependent on its three-dimensional shape. A search of the Cambridge Structural Database can reveal known crystal structures of related compounds, providing a basis for comparison. researchgate.net

Techniques for Enantiomeric Excess Determination (e.g., Circular Dichroism, Chiral HPLC)

For chiral compounds, it is often necessary to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other in a mixture. slideshare.net Several analytical techniques are employed for this purpose.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is an optical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not exhibit a CD spectrum, while enantiomers will produce mirror-image spectra. This technique can be used for the rapid determination of enantiomeric excess. nih.govua.edu By creating a calibration curve with samples of known ee, the ee of an unknown sample can be quantified. nih.gov For α-chiral cyclohexanones, CD spectroscopy has been used to determine ee values with reasonable accuracy. nih.govresearcher.life The speed of CD measurements makes it suitable for high-throughput screening applications. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC):